3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine, thieno[2,3-d]pyrimidine, and sulfanyl groups
Preparation Methods
The synthesis of 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including condensation, multicomponent reactions, and oxidative coupling Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine and thieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their wide range of applications in medicinal chemistry and material science.
Thieno[2,3-d]pyrimidine derivatives: These compounds are also used in various research fields, including drug development and material science.
The uniqueness of 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N4OS2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N4OS2/c1-3-21-16(22)13-8-11(2)24-15(13)19-17(21)23-10-12-9-20-7-5-4-6-14(20)18-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
RAQKVHHSHQONRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CN4C=CC=CC4=N3)SC(=C2)C |
Origin of Product |
United States |
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